(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid
Description
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, an amide linkage, and a long-chain unsaturated fatty acid. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Properties
Molecular Formula |
C21H39NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9+/t19-/m0/s1 |
InChI Key |
MBDKGXAMSZIDKF-YXBWYFRISA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of a hydroxy acid with an unsaturated fatty acid, followed by amide formation through a coupling reaction. The reaction conditions often require the use of catalysts, such as N,N’-dicyclohexylcarbodiimide (DCC), and solvents like dichloromethane to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and amide linkage allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-hydroxy-2-[[(E)-hexadec-9-enoyl]amino]propanoic acid: Similar structure with a shorter fatty acid chain.
(2S)-3-hydroxy-2-[[(E)-dodec-9-enoyl]amino]propanoic acid: Similar structure with an even shorter fatty acid chain.
(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]butanoic acid: Similar structure with a different backbone.
Uniqueness
The uniqueness of (2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid lies in its long-chain unsaturated fatty acid, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with lipid membranes and proteins, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
